molecular formula C10H14N2O B2713903 8-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline CAS No. 1566378-62-8

8-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline

Cat. No.: B2713903
CAS No.: 1566378-62-8
M. Wt: 178.235
InChI Key: QSTSTQKHYCQOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by its unique structure, which includes a methoxy group and a methyl group attached to the quinoxaline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often emphasized to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit different pharmacological properties and industrial applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays, particularly in antimicrobial and anticancer studies.

    Medicine: It is being investigated for its potential use as a pharmaceutical agent due to its diverse biological activities.

    Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

    Quinoxaline: The parent compound, which lacks the methoxy and methyl groups.

    8-Methoxyquinoxaline: A derivative with only the methoxy group.

    4-Methylquinoxaline: A derivative with only the methyl group.

Uniqueness: 8-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its pharmacological properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

8-methoxy-4-methyl-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-7-6-11-10-8(12)4-3-5-9(10)13-2/h3-5,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTSTQKHYCQOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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